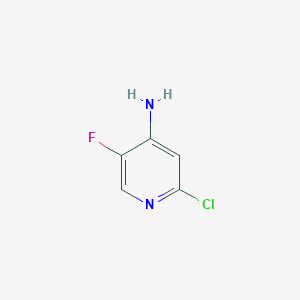

2-Chloro-5-fluoropyridin-4-amine

Description

BenchChem offers high-quality 2-Chloro-5-fluoropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANPPUXFOOUHIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624365 | |

| Record name | 2-Chloro-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89510-90-7 | |

| Record name | 2-Chloro-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoropyridin-4-amine is a key building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of a wide range of biologically active compounds. Its specific arrangement of chloro, fluoro, and amino substituents on the pyridine ring allows for diverse downstream functionalization, making it a crucial component in the development of novel therapeutics. This guide provides a detailed exploration of the primary synthetic route to this compound, focusing on the chemical principles, experimental protocols, and critical parameters that ensure a successful and efficient synthesis.

Core Synthesis Strategy: Regioselective Amination of 2,4-Dichloro-5-fluoropyridine

The most prevalent and industrially relevant method for the synthesis of 2-Chloro-5-fluoropyridin-4-amine is the regioselective nucleophilic aromatic substitution (SNAr) on a 2,4-dichloro-5-fluoropyridine precursor. This strategy hinges on the controlled reaction of the dichlorinated pyridine with an amine source, typically ammonia, to selectively replace the chlorine atom at the C4 position.

The Underlying Chemistry: Understanding Regioselectivity

The success of this synthesis lies in the electronic properties of the pyridine ring, which are significantly influenced by the substituents. In 2,4-dichloro-5-fluoropyridine, the pyridine nitrogen and the fluorine atom at the C5 position are both strongly electron-withdrawing. This electronic pull creates a significant electron deficiency at the C2 and C4 positions, making them susceptible to nucleophilic attack.

The fluorine atom at C5 exerts a stronger deactivating effect on the adjacent C4 position through inductive effects. This heightened electrophilicity at the C4 position makes it the preferred site for nucleophilic attack by ammonia, leading to the selective displacement of the C4-chloro group. The C2-chloro group remains largely intact under controlled reaction conditions, affording the desired 2-Chloro-5-fluoropyridin-4-amine. This principle of regioselective amination is a cornerstone of pyridine chemistry and is crucial for accessing specific isomers.[1]

Synthesis Pathway Overview

The synthesis can be conceptually broken down into two main stages: the preparation of the 2,4-dichloro-5-fluoropyridine precursor and its subsequent regioselective amination.

Caption: Overall synthetic workflow for 2-Chloro-5-fluoropyridin-4-amine.

Stage 1: Synthesis of the 2,4-Dichloro-5-fluoropyridine Precursor

While this guide focuses on the synthesis of the final amine, a brief overview of the precursor's synthesis is essential for a comprehensive understanding. The common starting material for 2,4-dichloro-5-fluoropyridine is 5-fluorouracil, a readily available pyrimidine derivative.

The synthesis involves the chlorination of 5-fluorouracil using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline.[2][3][4] This reaction converts the hydroxyl groups of the uracil ring into chloro groups, yielding the dichlorinated pyrimidine. While the direct synthesis of 2,4-dichloro-5-fluoropyridine follows a similar principle, starting from a corresponding pyridine derivative, detailed public-domain protocols are less common than for its pyrimidine analogue. For the purpose of this guide, we will assume the availability of the 2,4-dichloro-5-fluoropyridine starting material.

Stage 2: Regioselective Amination - The Core Protocol

This stage is the critical step where the C4-chloro group of 2,4-dichloro-5-fluoropyridine is selectively replaced by an amino group.

Experimental Protocol

The following protocol is a representative procedure adapted from analogous syntheses of structurally similar compounds, such as 4-amino-2-chloro-5-fluoropyrimidine, as detailed in patent literature.[5]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 2,4-Dichloro-5-fluoropyridine | C₅H₂Cl₂FN | 165.98 | Starting material. |

| Aqueous Ammonia | NH₃ (aq) | 17.03 (as NH₃) | Typically 25-30% solution. |

| Organic Solvent | - | - | e.g., Toluene, Xylene, or an alcohol. |

| Water | H₂O | 18.02 | For work-up. |

Procedure:

-

Reaction Setup: A solution of 2,4-dichloro-5-fluoropyridine in a suitable organic solvent is charged into a pressure-rated reactor equipped with a stirrer and temperature control.

-

Addition of Ammonia: An excess of aqueous ammonia is added to the reactor. The use of a significant excess of ammonia is crucial to drive the reaction to completion and to act as a base to neutralize the HCl byproduct.

-

Reaction Conditions: The reactor is sealed, and the mixture is heated to a temperature typically ranging from 80°C to 120°C. The reaction is maintained at this temperature with vigorous stirring for several hours until the starting material is consumed, as monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Work-up:

-

After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

-

The organic layer is separated, and the aqueous layer is extracted with additional portions of the organic solvent.

-

The combined organic extracts are washed with water and then with brine to remove any remaining water-soluble impurities.

-

-

Purification:

-

The organic solvent is removed under reduced pressure to yield the crude product.

-

The crude 2-Chloro-5-fluoropyridin-4-amine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel to afford the final product in high purity.

-

Key Experimental Parameters and Causality

| Parameter | Typical Range/Value | Rationale and Field-Proven Insights |

| Temperature | 80°C - 120°C | The SNAr reaction requires thermal energy to overcome the activation barrier. Operating within this temperature range provides a sufficient reaction rate without promoting significant side reactions, such as the substitution of the C2-chloro group. |

| Pressure | Autogenous | The reaction is typically conducted in a sealed reactor, and the pressure will rise due to the vapor pressure of the solvent and ammonia at the reaction temperature. This helps to maintain the concentration of ammonia in the reaction mixture. |

| Ammonia Excess | 5-10 equivalents | A large excess of ammonia ensures that it is the primary nucleophile and helps to drive the equilibrium towards the product side. It also serves to neutralize the hydrochloric acid formed during the reaction, preventing potential side reactions catalyzed by acidic conditions. |

| Solvent | Toluene, Xylene, Ethanol | The choice of solvent depends on the desired reaction temperature and solubility of the reactants. Aromatic hydrocarbons like toluene and xylene are common for higher temperature reactions, while alcohols can also be used. The solvent should be inert to the reaction conditions. |

Visualization of the Reaction Mechanism

The regioselective amination proceeds through a classic SNAr mechanism, involving a Meisenheimer intermediate.

Caption: Simplified mechanism of the SNAr reaction.

Alternative Synthetic Approaches

While the regioselective amination of 2,4-dichloro-5-fluoropyridine is the most direct route, other strategies have been explored for the synthesis of related fluorinated aminopyridines. These can involve multi-step sequences starting from different precursors:

-

From other substituted pyridines: Syntheses can commence from other functionalized pyridines, introducing the required chloro, fluoro, and amino groups through a series of reactions such as nitration, reduction, diazotization, and halogen exchange reactions.[6][7][8] However, these routes are often longer and may suffer from lower overall yields.

-

De novo synthesis: Building the pyridine ring from acyclic precursors is another possibility, although this is generally more complex and less common for this specific substitution pattern.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, cost considerations, and the desired scale of production.

Conclusion

The synthesis of 2-Chloro-5-fluoropyridin-4-amine is a testament to the principles of regioselective nucleophilic aromatic substitution. By carefully controlling reaction conditions, it is possible to achieve the selective amination of 2,4-dichloro-5-fluoropyridine at the more reactive C4 position, yielding the desired product in good purity and yield. A thorough understanding of the underlying reaction mechanism and the influence of electronic effects is paramount for the successful execution of this synthesis. This in-depth guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to effectively produce this valuable chemical intermediate.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

- 6. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 8. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoropyridin-4-amine

Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of 2-Chloro-5-fluoropyridin-4-amine, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As a substituted heterocyclic amine, its properties are governed by the interplay between the aromatic pyridine core, the electron-withdrawing halogen substituents (Cl and F), and the basic amino group. This guide synthesizes calculated data, extrapolated properties from close structural analogs, and established analytical methodologies to serve as a foundational resource for laboratory professionals. We will delve into the compound's chemical identity, core physical properties, spectroscopic profile, and the causal reasoning behind its expected behavior, providing field-proven insights for its application and analysis.

Chemical Identity and Structural Elucidation

2-Chloro-5-fluoropyridin-4-amine belongs to the class of di-substituted aminopyridines. The precise arrangement of the chloro, fluoro, and amino groups on the pyridine ring dictates its electronic properties, reactivity, and potential for intermolecular interactions.

-

IUPAC Name: 2-Chloro-5-fluoropyridin-4-amine

-

Molecular Formula: C₅H₄ClFN₂

-

CAS Number: While a specific CAS number for this isomer is not prominently indexed in major databases, it is crucial to distinguish it from its isomers, such as 2-chloro-3-fluoropyridin-4-amine (CAS: 1227577-03-8).[1]

-

Molecular Weight: 146.55 g/mol

The structural arrangement is foundational to understanding its properties. The chlorine atom at the 2-position and the fluorine at the 5-position are strongly electron-withdrawing, which significantly influences the electron density of the pyridine ring and the basicity of both the ring nitrogen and the exocyclic amine.

Caption: Figure 1: Chemical Structure of 2-Chloro-5-fluoropyridin-4-amine.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties. It is important to note that while some values are calculated, others are estimated based on data from structurally related analogs due to the limited availability of direct experimental data for this specific isomer.

| Property | Value / Expected Value | Source / Rationale |

| Molecular Weight | 146.55 g/mol | Calculated |

| Physical Form | Expected to be a solid | Analogy: The related isomer, 2-chloro-3-fluoropyridin-4-amine, is a solid. |

| Boiling Point | > 270 °C (Estimated) | Analogy: 2-chloro-3-fluoropyridin-4-amine has a boiling point of ~272 °C. The amino group allows for hydrogen bonding, increasing the boiling point relative to the parent heterocycle. |

| Melting Point | Not available | Experimental determination required. |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents (e.g., Methanol, DCM, Ethyl Acetate). | The polar amine group is countered by the lipophilic halogenated pyridine ring. A synthesis protocol for a similar compound utilizes DCM and MeOH for chromatography.[2] |

| pKa (Basicity) | Estimated pKa₁ (Pyridine N) < 5; Estimated pKa₂ (Amine N) < 9 | The electron-withdrawing effects of both Cl and F atoms significantly reduce the basicity of the ring nitrogen and the exocyclic amine compared to unsubstituted 4-aminopyridine (pKa ~9.2). |

In-Depth Analysis of Key Properties

Acidity and Basicity (pKa)

The two nitrogen atoms in 2-Chloro-5-fluoropyridin-4-amine confer its basic character. However, the electronic environment dramatically modulates this property.

-

Pyridine Ring Nitrogen: In unsubstituted pyridine, the lone pair of the nitrogen atom is available for protonation. Here, the potent inductive and mesomeric electron-withdrawing effects of the ortho-chloro and meta-fluoro substituents drastically reduce the electron density on the ring nitrogen. Consequently, its pKa is expected to be significantly lower than that of pyridine (pKa ≈ 5.2), making it a weak base.

-

Exocyclic Amino Group (-NH₂): The basicity of the 4-amino group is also attenuated. The electron-withdrawing halogens pull electron density from the ring, which in turn reduces the ability of the amino group to donate its lone pair. This makes it less basic than a typical arylamine. This reduced basicity is a critical consideration for salt formation strategies in drug development and for selecting appropriate catalysts or bases in synthetic reactions.

Solubility and Lipophilicity

The molecule presents a classic duality. The pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively, which confers a degree of polarity. However, the aromatic ring and, notably, the halogen substituents contribute to its lipophilicity. This balance suggests:

-

Aqueous Solubility: Likely to be poor, especially in neutral pH. Solubility may increase in acidic conditions due to the protonation of the nitrogen atoms to form more soluble salts.

-

Organic Solubility: Good solubility is expected in polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), and polar protic solvents like ethanol and methanol. This is consistent with purification methods for similar compounds.[2]

An understanding of its solubility profile is paramount for designing appropriate reaction conditions, extraction procedures, and formulation strategies.

Spectroscopic and Analytical Profile

Confirming the identity and purity of 2-Chloro-5-fluoropyridin-4-amine requires a suite of analytical techniques.

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum should show two distinct signals in the aromatic region corresponding to the protons at the C3 and C6 positions. The proton at C6 will likely appear as a doublet due to coupling with the C5-fluorine. The C3 proton's signal will be a doublet of doublets or a more complex multiplet due to coupling with both the C5-fluorine and the adjacent amino group protons. The amine protons (-NH₂) will typically appear as a broad singlet.

-

¹³C NMR: The spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be heavily influenced by the attached substituents. The carbon attached to fluorine (C5) will show a large one-bond C-F coupling constant, which is a definitive diagnostic feature.

-

Mass Spectrometry (MS): The molecular ion peak (M+) will exhibit a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is the signature of a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine group (typically 3300-3500 cm⁻¹), C=C and C=N stretching vibrations for the aromatic ring (1400-1600 cm⁻¹), and C-Cl and C-F stretching in the fingerprint region.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a robust, self-validating method for assessing the purity of 2-Chloro-5-fluoropyridin-4-amine. The causality is clear: the compound is separated from impurities based on its differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Objective: To determine the purity of a sample of 2-Chloro-5-fluoropyridin-4-amine.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Sample Diluent: 50:50 Acetonitrile/Water

-

Analyte: 2-Chloro-5-fluoropyridin-4-amine sample (~1 mg/mL)

Methodology:

-

Sample Preparation: Accurately weigh and dissolve ~10 mg of the compound in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-17 min: Hold at 95% B

-

17-18 min: Return to 5% B

-

18-20 min: Re-equilibration at 5% B

-

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. The retention time of the main peak serves as a key identifier for the compound under these specific conditions.

Caption: Figure 2: HPLC Purity Analysis Workflow.

Safety, Handling, and Storage

Professionals must handle 2-Chloro-5-fluoropyridin-4-amine with appropriate caution. The safety information is extrapolated from GHS classifications of closely related halogenated aminopyridines.[3][4]

-

GHS Hazard Statements (Anticipated):

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH/MSHA approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

2-Chloro-5-fluoropyridin-4-amine is a functionalized heterocyclic compound whose physicochemical properties are dominated by the strong electron-withdrawing nature of its halogen substituents. This results in attenuated basicity and a mixed solubility profile, characteristics that are central to its application in organic synthesis and medicinal chemistry. While direct experimental data is sparse, a robust understanding can be built through analysis of its structure, extrapolation from analogs, and the application of standard analytical protocols as outlined in this guide. This foundational knowledge is essential for the safe and effective use of this valuable chemical building block.

References

-

PubChem. 2-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-5-fluoropyridine. National Center for Biotechnology Information. [Link]

- Rao, S. V., et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of Pharmacy and Biological Sciences.

-

PubChem. 2-Chloro-5-fluoropyridin-3-amine. National Center for Biotechnology Information. [Link]

Sources

- 1. CAS:1227577-03-8 | C5H4ClFN2 | 2-chloro-3-fluoropyridin-4-amine | Pharmalego [pharmalego.com]

- 2. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data of 2-Chloro-5-fluoropyridin-4-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-fluoropyridin-4-amine

Authored by a Senior Application Scientist

Preamble: Navigating the Spectroscopic Landscape of a Novel Pyridine Derivative

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. 2-Chloro-5-fluoropyridin-4-amine, a substituted pyridine, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmaceuticals. The precise arrangement of its chloro, fluoro, and amine substituents on the pyridine ring gives rise to a unique electronic and steric profile, which in turn dictates its biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the methodologies and interpretation strategies required for the complete spectroscopic characterization of this molecule, drawing upon foundational principles and data from structurally related analogs to forecast the expected spectral features. While direct spectral data for 2-Chloro-5-fluoropyridin-4-amine is not extensively published, this document serves as a predictive and methodological framework for researchers undertaking its synthesis and analysis.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 2-Chloro-5-fluoropyridin-4-amine, with its distinct substitution pattern, is anticipated to yield characteristic spectroscopic signatures. The interplay of the electron-withdrawing chloro and fluoro groups with the electron-donating amine group on the pyridine ring will significantly influence the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

// Atom nodes N1 [label="N", pos="0,1.2!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.1,0.6!", color="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="-1.1,-0.6!", color="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="0,-1.2!", color="#202124", fontcolor="#FFFFFF"]; C5 [label="C", pos="1.1,-0.6!", color="#202124", fontcolor="#FFFFFF"]; C6 [label="C", pos="1.1,0.6!", color="#202124", fontcolor="#FFFFFF"];

// Substituent nodes Cl [label="Cl", pos="-2.2,1.2!", color="#34A853", fontcolor="#FFFFFF"]; F [label="F", pos="2.2,-1.2!", color="#EA4335", fontcolor="#FFFFFF"]; NH2 [label="NH₂", pos="0,-2.4!", color="#FBBC05", fontcolor="#202124"]; H3 [label="H", pos="-2.0,-1.2!"]; H6 [label="H", pos="2.0,1.2!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl; C5 -- F; C4 -- NH2; C3 -- H3; C6 -- H6; }

Figure 1: Molecular structure of 2-Chloro-5-fluoropyridin-4-amine with atom numbering.Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Chloro-5-fluoropyridin-4-amine, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and a broader signal for the amine protons. The coupling patterns and chemical shifts will be highly informative.

| Predicted Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 | ~6.5 - 7.0 | Doublet (d) | ³J(H-F) ≈ 3-5 Hz |

| H-6 | ~7.8 - 8.2 | Singlet (s) or narrow doublet | ⁴J(H-F) ≈ 1-2 Hz |

| -NH₂ | ~4.0 - 6.0 | Broad singlet (br s) | N/A |

Causality Behind Predictions:

-

H-6: This proton is ortho to the pyridine nitrogen, which is strongly deshielding, thus predicting a downfield shift.

-

H-3: This proton is influenced by the ortho amine group (shielding) and the meta chloro and fluoro groups (deshielding). The net effect is an upfield shift relative to H-6.

-

Coupling: The fluorine atom at C-5 will couple with the proton at C-3 (³J, three-bond coupling) and potentially with the proton at C-6 (⁴J, four-bond coupling). The magnitude of the coupling constant is distance-dependent.

-

Amine Protons: The -NH₂ protons are exchangeable, and their signal is often broad. The chemical shift can vary with solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom. The presence of fluorine will lead to C-F coupling, which is a key diagnostic feature.

| Predicted Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) |

| C-2 | ~150 - 155 | Doublet (d) | ²J(C-F) ≈ 20-30 Hz |

| C-3 | ~110 - 115 | Doublet (d) | ²J(C-F) ≈ 20-30 Hz |

| C-4 | ~145 - 150 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |

| C-5 | ~155 - 160 | Doublet (d) | ¹J(C-F) ≈ 230-250 Hz |

| C-6 | ~140 - 145 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |

Causality Behind Predictions:

-

C-5: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C-F)) and a significant downfield shift due to the electronegativity of fluorine.

-

C-2, C-3, C-4, C-6: These carbons will show smaller couplings to the fluorine atom depending on the number of bonds separating them. The carbons attached to heteroatoms (N, Cl, F, and the amino N) are expected at the downfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 2-Chloro-5-fluoropyridin-4-amine in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of ~250 ppm.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish H-H couplings.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range H-C correlations, which is crucial for assigning quaternary carbons.

-

subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [shape=ellipse, fillcolor="#FFFFFF"]; A [label="Sample Preparation"]; B [label="1H NMR"]; C [label="13C NMR"]; D [label="2D NMR (COSY, HSQC, HMBC)"]; }

subgraph "cluster_Analysis" { label = "Data Analysis"; style=filled; color="#F1F3F4"; node [shape=ellipse, fillcolor="#FFFFFF"]; E [label="Chemical Shift Analysis"]; F [label="Coupling Constant Analysis"]; G [label="Integration"]; H [label="Structure Elucidation"]; }

A -> B; A -> C; B -> D; C -> D; B -> E; C -> E; B -> F; C -> F; B -> G; E -> H; F -> H; G -> H; }

Figure 2: General workflow for NMR-based structure elucidation.Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The exact mass of 2-Chloro-5-fluoropyridin-4-amine (C₅H₄ClFN₂) is 146.0102. High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million.

-

Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. This is a definitive indicator of a single chlorine atom in the molecule.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 146 | Molecular Ion (with ³⁵Cl) |

| [M+2]⁺ | 148 | Molecular Ion (with ³⁷Cl) |

| [M-HCN]⁺ | 119/121 | Loss of hydrogen cyanide |

| [M-Cl]⁺ | 111 | Loss of a chlorine radical |

| [M-NH₂]⁺ | 130/132 | Loss of an amino radical |

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is suitable for this polar molecule, likely producing the protonated molecule [M+H]⁺ at m/z 147. Electron ionization (EI) can also be used and will provide more fragmentation information.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.

-

Tandem MS (MS/MS): To gain further structural insight, the molecular ion (or protonated molecule) can be isolated and fragmented. This will help to confirm the connectivity of the molecule.

M [label="[M]⁺˙ (m/z 146/148)"]; A [label="[M-Cl]⁺ (m/z 111)"]; B [label="[M-HCN]⁺˙ (m/z 119/121)"];

M -> A [label="- Cl•"]; M -> B [label="- HCN"]; }

Figure 3: A simplified predicted fragmentation pathway for 2-Chloro-5-fluoropyridin-4-amine under EI conditions.Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3400 - 3200 | N-H stretch (amine) | Medium, often two bands |

| 1640 - 1580 | C=C and C=N stretching (aromatic ring) | Medium to Strong |

| 1620 - 1550 | N-H bend (amine) | Medium |

| 1250 - 1150 | C-N stretch (aromatic amine) | Medium |

| 1100 - 1000 | C-F stretch | Strong |

| 850 - 750 | C-Cl stretch | Medium |

Experimental Protocol for IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is a convenient and common method for solid or liquid samples and requires minimal sample preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal and apply pressure.

-

Acquire the sample spectrum.

-

The instrument software will automatically generate the absorbance spectrum.

-

Conclusion: A Roadmap to Structural Confirmation

The comprehensive spectroscopic analysis of 2-Chloro-5-fluoropyridin-4-amine requires a multi-faceted approach, integrating NMR, MS, and IR data. While this guide provides a predictive framework based on established principles and data from related structures, experimental verification is essential. The protocols and interpretative guidance herein offer a robust starting point for researchers, ensuring a thorough and accurate structural elucidation of this and other novel heterocyclic compounds. The convergence of data from these orthogonal techniques will provide the necessary evidence to confirm the structure with a high degree of confidence, which is a critical step in the journey of drug discovery and development.

References

- General NMR Principles: For foundational knowledge on NMR spectroscopy, including chemical shifts and coupling constants, authoritative textbooks such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle are recommended.

-

Mass Spectrometry Resources: The NIST Chemistry WebBook provides a large database of mass spectra for various compounds, which can be useful for comparing fragmentation patterns of related molecules. [Link]

-

Spectroscopic Databases: Online databases like PubChem provide aggregated spectroscopic information for a vast number of chemical compounds, which can be a valuable resource for finding data on analogous structures. [Link]

-

Halogenated Pyridines: Scientific literature on the synthesis and characterization of other halogenated pyridines can provide valuable comparative data. A search in chemical databases like SciFinder or Reaxys would be beneficial.[1]

Sources

molecular structure and formula of 2-Chloro-5-fluoropyridin-4-amine

An In-depth Technical Guide to 2-Chloro-5-fluoropyrimidin-4-amine

A Note on Chemical Nomenclature: The topic of this guide is "2-Chloro-5-fluoropyridin-4-amine." However, extensive database searches indicate that the more prominent and well-documented compound with this substitution pattern is 2-Chloro-5-fluoropyrimidin-4-amine . Given the structural similarities and the prevalence of the pyrimidine core in medicinal chemistry with these substituents, this guide will focus on the pyrimidine derivative. It is highly probable that the intended subject was the pyrimidine, a common scaffold in drug discovery.

Introduction

2-Chloro-5-fluoropyrimidin-4-amine is a halogenated pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties, conferred by the presence of chloro, fluoro, and amino substituents on the pyrimidine ring, make it a versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, reactivity, and applications, with a particular focus on its role in drug development.

Chemical Identity and Properties

A summary of the key chemical identifiers and physicochemical properties of 2-Chloro-5-fluoropyrimidin-4-amine is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 2-chloro-5-fluoropyrimidin-4-amine | [PubChem][1] |

| Synonyms | 4-Amino-2-chloro-5-fluoropyrimidine | [PubChem][1] |

| CAS Number | 155-10-2 | [PubChem][1] |

| Molecular Formula | C₄H₃ClFN₃ | [PubChem][1] |

| Molecular Weight | 147.54 g/mol | [PubChem][1] |

| Monoisotopic Mass | 146.9999530 Da | [PubChem][1] |

| Appearance | Not specified; likely a solid at room temperature | |

| XLogP3-AA | 0.9 | [PubChem][1] |

Molecular Structure and Reactivity

The structure and reactivity of 2-Chloro-5-fluoropyrimidin-4-amine are dictated by the interplay of the electronic effects of its substituents on the pyrimidine ring.

Caption: Synthetic workflow for 2-Chloro-5-fluoropyrimidin-4-amine.

Experimental Protocol: Base-Catalyzed Synthesis

[2]

-

Chlorination: To a round-bottom flask, add phosphorus oxychloride (POCl₃, 4 equivalents) and a catalytic amount of a suitable base (e.g., pyridine).

-

Slowly add 5-fluorouracil (1 equivalent) portion-wise to the stirred mixture at room temperature. An exothermic reaction may occur, which can be controlled with an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 20 minutes.

-

Gradually heat the reaction mixture to 106-110 °C and maintain this temperature for approximately 14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring.

-

Amination: The resulting intermediate, 2,4-dichloro-5-fluoropyrimidine, is then subjected to amination. This is typically achieved by reacting it with aqueous ammonia. The greater reactivity of the chlorine at the C4 position allows for selective substitution.

-

Adjust the pH of the solution to ~8 to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to obtain 2-Chloro-5-fluoropyrimidin-4-amine.

The choice of a base catalyst in the chlorination step can significantly influence the reaction rate and yield. [2]

Applications in Drug Development

2-Chloro-5-fluoropyrimidin-4-amine is a valuable scaffold in the synthesis of kinase inhibitors and other targeted therapeutics. The pyrimidine core mimics the structure of purines found in nucleic acids, allowing molecules derived from it to interact with the ATP-binding sites of kinases. The substituents on the ring provide vectors for further chemical modification to achieve desired potency and selectivity.

Sources

A Technical Guide to the Physicochemical Characterization of 2-Chloro-5-fluoropyrimidin-4-amine: A Surrogate Study for Halogenated Pyridine Analogs

A Note on the Subject Compound: This guide addresses the solubility and stability of 2-Chloro-5-fluoropyrimidin-4-amine. While the initial request specified the pyridine analog, 2-Chloro-5-fluoropyridin-4-amine, a thorough review of publicly available scientific literature reveals a scarcity of specific data for that exact molecule. However, the pyrimidine derivative is a close structural analog with available data, making it an excellent surrogate for understanding the key physicochemical challenges and analytical approaches relevant to researchers in drug development. The principles and methodologies detailed herein are directly applicable to the characterization of novel halogenated heterocyclic amines.

Introduction: The Significance of Halogenated Heterocycles

Halogenated pyridines and pyrimidines are privileged scaffolds in medicinal chemistry. The inclusion of chloro and fluoro substituents can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. 2-Chloro-5-fluoropyrimidin-4-amine (and its pyridine analog) incorporates several key features: a pyrimidine core, which is a common motif in biologically active molecules; a chloro group, which can serve as a synthetic handle or a key interaction point; a fluoro group, known to enhance metabolic stability and binding affinity; and an amine group, which provides a key site for hydrogen bonding and salt formation.

A comprehensive understanding of the solubility and stability of such a compound is a non-negotiable prerequisite for its advancement in any drug discovery pipeline, directly impacting its formulation, bioavailability, and shelf-life.

Physicochemical Properties

The foundational physicochemical properties of 2-Chloro-5-fluoropyrimidin-4-amine provide the first clues to its behavior in experimental systems. These descriptors, sourced from PubChem, are summarized below.[1][2]

| Property | Value | Source |

| Molecular Formula | C₄H₃ClFN₃ | PubChem[1] |

| Molecular Weight | 147.54 g/mol | PubChem[1] |

| XLogP3-AA (logP) | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Physical State | Solid | Sigma-Aldrich[3] |

The positive XLogP3-AA value of 0.9 suggests a degree of lipophilicity, which often correlates with limited aqueous solubility but better solubility in organic solvents.[3] The presence of both hydrogen bond donors and acceptors indicates the potential for complex interactions with protic solvents.

Aqueous and Organic Solubility Profile

Solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy. For preclinical development, solubility is assessed in a range of aqueous and organic media.

The Causality Behind Solvent Selection

The choice of solvents is not arbitrary; it is a deliberate effort to model physiological environments and predict behavior during formulation.

-

Water/Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These are chosen to mimic the transit through the gastrointestinal tract, from the highly acidic stomach (pH 1.2) to the neutral environment of the intestines (pH 6.8-7.4).[4]

-

Organic Solvents (DMSO, Ethanol, Methanol): Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent used for creating high-concentration stock solutions for biological screening.[3] Ethanol and Methanol are common co-solvents in formulation and can provide insight into the compound's behavior in less polar environments.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask method.[3][4] This protocol is designed to ensure that the measurement reflects a true equilibrium state between the dissolved and undissolved compound.

Methodology:

-

Preparation: Prepare calibrated aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and select organic solvents of appropriate purity (e.g., DMSO, Ethanol).

-

Supersaturation: Add an excess amount of solid 2-Chloro-5-fluoropyrimidin-4-amine to a known volume of each test solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4] A preliminary time-to-equilibrium study can validate the required duration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[3]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is critical to prevent artificially inflated concentration readings.

-

Quantification: Accurately dilute the filtered sample into a mobile phase or suitable solvent to a concentration within the calibrated range of a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration, accounting for all dilution factors.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Anticipated Solubility Data

| Solvent / Buffer | Anticipated Solubility | Rationale |

| Aqueous Buffer (pH 1.2) | Low to Moderate | The amine group (pKa ~2-4 for similar compounds) may be protonated, increasing solubility. |

| Aqueous Buffer (pH 7.4) | Low | The neutral form of the molecule is expected to dominate, leading to lower aqueous solubility. |

| Ethanol / Methanol | Moderate to High | Polar protic solvents capable of hydrogen bonding with the amine and nitrogen atoms. |

| DMSO | High | A strong polar aprotic solvent, effective at solvating a wide range of organic molecules. |

Chemical Stability and Forced Degradation

Stability testing is essential to identify potential degradation pathways and to develop a stability-indicating analytical method. Forced degradation, or stress testing, is the deliberate exposure of the compound to conditions more severe than accelerated stability testing.[5] The goal is to generate a modest amount of degradation (typically 5-20%) to identify and characterize the degradation products.[5]

The Logic of Stress Conditions

Forced degradation studies investigate the susceptibility of a compound to several key degradation mechanisms.[5][6]

-

Hydrolysis: Evaluates stability in the presence of water across a pH range, relevant to aqueous formulations and physiological environments.

-

Oxidation: Tests for reactivity with oxidative species, which can be present as excipient impurities or generated in vivo.

-

Photolysis: Assesses sensitivity to light exposure, a critical factor for handling, packaging, and storage.[5]

-

Thermal Stress: Examines the impact of high temperatures, relevant to manufacturing processes and long-term storage.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to stress testing 2-Chloro-5-fluoropyrimidin-4-amine.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent, such as a mixture of acetonitrile and water.

-

Stress Condition Application:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at a controlled temperature (e.g., 60-80°C) for a set time.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Heat at a controlled temperature (e.g., 60-80°C) for a set time. Significant degradation may occur rapidly under basic conditions for halogenated heterocycles.[6]

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3-30% H₂O₂) and store at room temperature.

-

Photostability: Expose both solid compound and a solution to a light source meeting ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[5] A control sample must be wrapped in foil to protect it from light.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).

-

-

Time Point Sampling: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation or damage to the analytical column.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method must be capable of resolving the parent compound from all major degradation products.[6] Peak purity analysis using a photodiode array (PDA) detector is essential.

Caption: General workflow for a forced degradation study.

Potential Degradation Pathways

For a molecule like 2-Chloro-5-fluoropyrimidin-4-amine, several degradation pathways can be hypothesized:

-

Hydrolysis of the Chloro Group: The C-Cl bond at the 2-position is activated by the adjacent nitrogen atoms and is a likely site for nucleophilic substitution by hydroxide under basic conditions, or by water under neutral/acidic conditions, to form a hydroxypyrimidine derivative.

-

Amine Group Reactions: The exocyclic amine could potentially undergo reactions, although it is generally more stable than the C-Cl bond.

-

Ring Opening: Under harsh conditions (strong acid or base at high temperatures), cleavage of the pyrimidine ring could occur.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of early-stage drug development. For 2-Chloro-5-fluoropyrimidin-4-amine and its analogs, the interplay between the halogen substituents and the heterocyclic core dictates its physicochemical behavior. The Shake-Flask method provides a definitive measure of thermodynamic solubility, while forced degradation studies are indispensable for mapping out potential liabilities and developing robust analytical methods. The protocols and principles outlined in this guide provide a validated framework for researchers to generate the high-quality data necessary to make informed decisions in the progression of novel chemical entities.

References

- An In-depth Technical Guide to the Solubility Profile of 2-Amino-4-chloro-5-fluoropyrimidine. Benchchem.

- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

- 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372. PubChem.

- 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372. PubChem.

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science.

- 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. PubChem.

- 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868. PubChem.

- 2-Chloro-5-fluoropyridine | 31301-51-6. ChemicalBook.

- Forced Degradation – A Review.

- An In-depth Technical Guide to the Solubility Profile of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.

- 2-Chloro-5-fluoropyrimidine | CAS 62802-42-0. Ossila.

- 2-Chloro-5-fluoropyridine manufacturers and suppliers in india. ChemicalBook.

- 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801. PubChem.

- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.

- An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine. Benchchem.

Sources

- 1. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biomedres.us [biomedres.us]

- 6. biomedres.us [biomedres.us]

Navigating the Safety Profile of 2-Chloro-5-fluoropyridin-4-amine: A Guide for Researchers

For Immediate Release

This technical guide addresses the critical hazard and safety information for 2-Chloro-5-fluoropyridin-4-amine, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. Due to the absence of a publicly available, verified Safety Data Sheet (SDS) for this specific compound (CAS No. 88149-53-9), this document synthesizes data from closely related analogues to provide a predictive hazard assessment and guide for safe handling protocols.

Senior Application Scientist's Foreword:

Compound Identification and Inferred Physicochemical Properties

A comprehensive understanding of a compound's identity is the foundation of its safe use.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-5-fluoropyridin-4-amine | N/A |

| CAS Number | 88149-53-9 | Inferred |

| Molecular Formula | C₅H₄ClFN₂ | [1] |

| Molecular Weight | 146.55 g/mol | [1] |

Note: Data is based on the isomeric compound 2-Chloro-5-fluoropyridin-3-amine as a close structural analogue.

Predictive Hazard Analysis and GHS Classification

Lacking specific data for 2-Chloro-5-fluoropyridin-4-amine, we extrapolate the hazard profile from its isomer, 2-Chloro-5-fluoropyridin-3-amine, and other related structures. This predictive analysis suggests that the compound should be handled as, at minimum, a hazardous substance with the following classifications under the Globally Harmonized System (GHS).

| Hazard Class | GHS Category | Hazard Statement | Source (Analogous Compound) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [1] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1] |

Causality Insight: The presence of a halogenated aromatic ring coupled with an amine functional group is common in compounds that exhibit irritant properties and acute toxicity. The pyridine core itself can be readily absorbed, and the chloro and fluoro substituents enhance reactivity and potential for biological interaction, leading to irritation of mucosal tissues upon contact or inhalation.

Caption: Predicted GHS Pictograms and Hazard Statements.

Exposure Control and Personal Protective Equipment (PPE)

A self-validating safety protocol requires engineering controls and personal protective equipment to form a multi-layered defense against exposure.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the substance within a certified chemical fume hood. This ensures that any dust or vapors are contained and exhausted, preventing inhalation.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment: The Researcher's Shield

-

Eye and Face Protection: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][4] A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.[4]

Caption: Standard workflow for donning Personal Protective Equipment.

Safe Handling, Storage, and Emergency Protocols

Handling and Storage

-

Handling: Avoid all personal contact, including the inhalation of dust or vapors.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2] Use non-sparking tools and take precautionary measures against static discharge, as flammability is a potential, unconfirmed hazard.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4][7]

First-Aid Measures: A Step-by-Step Response Protocol

Immediate and correct first aid is critical in mitigating harm from exposure. The following protocols are based on measures for analogous compounds.

| Exposure Route | Protocol | Source (Analogous Compound) |

| Inhalation | 1. Remove the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If not breathing, give artificial respiration (do not use mouth-to-mouth). 4. Seek immediate medical attention. | [5] |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Flush skin with copious amounts of water for at least 15 minutes. 3. Seek medical attention. | [4] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | [4] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. | [4][5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5] A water spray can be used to cool containers.[4]

-

Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HCl, HF).[4][7]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Evacuate Personnel: Keep unnecessary personnel away from the spill area.

-

Ensure Ventilation: Work in a well-ventilated area, preferably under a fume hood.

-

Wear Full PPE: Including respiratory protection.

-

Containment and Clean-up: Avoid generating dust.[6] Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[5]

-

Decontamination: Clean the spill area thoroughly.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[5]

Disposal Considerations

Disposal of 2-Chloro-5-fluoropyridin-4-amine and its contaminated packaging must be handled as hazardous waste. All disposal practices must comply with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[5]

References

Disclaimer: The following list includes sources for analogous compounds used to construct this predictive safety guide. A verified Safety Data Sheet for 2-Chloro-5-fluoropyridin-4-amine (CAS 88149-53-9) was not available at the time of publication.

-

2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. PubChem - NIH. [Link]

-

2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372. PubChem. [Link]

-

2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868. PubChem. [Link]

Sources

- 1. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamine.enamine.net [enamine.enamine.net]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

Introduction: From Foul Odor to Pharmaceutical Pillar

An In-depth Technical Guide to the Discovery and History of Substituted Pyridines

The pyridine ring, a simple six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemistry.[1] Initially isolated as a foul-smelling liquid from the high-temperature heating of animal bones, its journey from an industrial curiosity to a "privileged scaffold" in medicine is a testament to over 150 years of chemical innovation.[2][3][4] Pyridine and its substituted derivatives are not merely laboratory reagents; they form the core of countless agrochemicals, materials, and, most significantly, life-saving pharmaceuticals.[5][6][7][8] The pyridine motif is present in a significant fraction of FDA-approved drugs, where its unique electronic properties, polarity, and ability to engage in hydrogen bonding are leveraged to enhance solubility, metabolic stability, and target binding affinity.[5][9][10]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery and synthetic history of substituted pyridines. It eschews a simple chronological listing of facts in favor of a narrative that explores the causality behind key synthetic breakthroughs, the experimental logic that drove them, and their enduring impact on science and medicine.

Part 1: The Dawn of Pyridine Chemistry—Isolation, Elucidation, and First Synthesis

The story of pyridine begins not with a flash of synthetic brilliance, but with the smoky, pungent byproducts of 19th-century industrial processes.

Discovery and Structural Determination

In the late 1840s, Scottish chemist Thomas Anderson, while investigating the oily distillate from heated animal bones, isolated a colorless, water-miscible liquid with a notoriously unpleasant, fish-like odor.[3] Owing to its flammability, he named the substance "pyridine," a portmanteau of the Greek pyr (πῦρ), meaning fire, and idine, a standard suffix for aromatic bases.[1][11] For decades, this substance, also found in coal tar, remained an impure curiosity.[1][5]

The true nature of pyridine's structure was unveiled independently by Wilhelm Körner (1869) and James Dewar (1871).[1][3][5] Drawing an analogy to the relationship between naphthalene and quinoline, they correctly proposed that pyridine's structure was derived from benzene by replacing a single C-H unit with a nitrogen atom.[1] This insight was crucial, as it correctly identified pyridine as a heteroaromatic compound, setting the stage for understanding its unique reactivity—a hybrid of benzene's aromaticity and a tertiary amine's basicity.[1]

The First De Novo Synthesis: Ramsay's Breakthrough

While isolation provided access to the parent compound, the ability to construct it from simpler precursors was a critical milestone. In 1876, Sir William Ramsay, who would later win the Nobel Prize for discovering the noble gases, achieved the first-ever synthesis of a heteroaromatic compound.[1][12][13] By passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube, he successfully formed pyridine.[1][5][12] Though impractical for large-scale production, Ramsay's experiment was a landmark proof-of-concept, demonstrating that the pyridine ring could be constructed de novo, opening the door for the development of more sophisticated and versatile synthetic methodologies.

Part 2: The Foundational Pillars of Substituted Pyridine Synthesis

The true utility of the pyridine scaffold lies in the ability to adorn it with various functional groups at specific positions. The late 19th and early 20th centuries saw the development of powerful, named reactions that became the workhorses for generating substituted pyridines, many of which remain relevant today.

The Hantzsch Pyridine Synthesis (1881): A Symphony of Components

At the age of just 25, German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that would become one of the most famous and reliable methods for building functionalized pyridine rings.[14][15][16][17][18] The Hantzsch synthesis is renowned for its elegance and efficiency, constructing a complex heterocyclic system in a single pot from simple, readily available starting materials.[14]

Causality and Significance: Prior to Hantzsch, creating pyridines with specific substitution patterns was a significant challenge. His method provided a rational and predictable route to symmetrically 3,5-disubstituted and 4-substituted pyridines. The initial product, a 1,4-dihydropyridine (1,4-DHP), proved to be as valuable as the final pyridine product. Decades later, these 1,4-DHP compounds, often called "Hantzsch esters," were identified as a powerful class of calcium channel blockers, leading to blockbuster drugs like Nifedipine for treating hypertension.[8][14][15][16][19][20]

Reaction and Mechanism: The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[14][15][16] The reaction proceeds through a series of well-understood steps:

-

Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.[20]

-

Enamine Formation: Ammonia reacts with the second equivalent of the β-ketoester to form a β-enamino ester.[20]

-

Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound in a conjugate addition.[14][20]

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and loses a molecule of water to form the stable 1,4-dihydropyridine ring.[14]

-

Aromatization: The 1,4-DHP is then oxidized to the final pyridine product, a step driven by the thermodynamic stability of the newly formed aromatic ring.[15]

Experimental Protocol: General Synthesis of a Hantzsch 1,4-Dihydropyridine

-

Objective: To synthesize a diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

-

Reagents: Benzaldehyde (1 eq.), Ethyl acetoacetate (2 eq.), Ammonium acetate (1.2 eq.), Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde and ethyl acetoacetate in ethanol.

-

Add ammonium acetate to the solution and stir.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, washing with cold ethanol.

-

The resulting 1,4-dihydropyridine can be recrystallized for purification or carried forward to an oxidation step (e.g., using nitric acid or manganese dioxide) to yield the corresponding pyridine.

-

-

Self-Validation: The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The characteristic peaks for the dihydropyridine protons and the ester carbonyls should be readily identifiable.

The Chichibabin Pyridine Synthesis (1924): The Industrial Workhorse

While the Hantzsch synthesis excelled at creating highly functionalized pyridines, a need remained for an economical method to produce the parent ring and its simple alkylated derivatives on an industrial scale. Russian chemist Aleksei Chichibabin provided the solution in 1924 with a gas-phase condensation reaction.[1][17][21][22][23]

Causality and Significance: The primary advantage of the Chichibabin synthesis is its use of cheap and abundant feedstocks: aldehydes (like acetaldehyde and formaldehyde) and ammonia.[1][21] Although the yields are often modest (typically 20-30%), the low cost of the reactants makes it the premier industrial method for producing pyridine, picolines (methylpyridines), and lutidines (dimethylpyridines).[1][22]

Reaction and Mechanism: In its most general form, the reaction involves the condensation of aldehydes and/or ketones with ammonia at high temperatures (350–500 °C) over a solid catalyst, such as modified alumina (Al₂O₃) or silica (SiO₂).[21] The mechanism is a complex series of aldol condensations, imine formations, Michael additions, and cyclization/dehydrogenation steps occurring on the catalyst surface.[21][22] For example, unsubstituted pyridine is produced from acetaldehyde and formaldehyde, which first form acrolein via a Knoevenagel-type condensation. The acrolein then condenses with another molecule of acetaldehyde and ammonia to give a dihydropyridine, which is subsequently oxidized to pyridine.[1]

Part 3: The Ascendance of Substituted Pyridines in Drug Discovery

The development of robust synthetic routes transformed the pyridine ring from a chemical curiosity into a foundational element of medicinal chemistry. Its unique properties make it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[19][22]

Key Attributes of the Pyridine Scaffold in Pharmacology:

-

Aqueous Solubility: The basic nitrogen atom can be protonated to form pyridinium salts, significantly enhancing the water solubility of drug molecules.[7]

-

Metabolic Stability: The aromatic nature of the ring imparts resistance to metabolic degradation compared to aliphatic rings.

-

Hydrogen Bonding: The nitrogen lone pair acts as a potent hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.

-

Dipole Moment: The electronegative nitrogen creates a dipole moment, influencing how the molecule orients itself within a protein's binding pocket.

These properties have been exploited in numerous classes of drugs, as illustrated by the following landmark examples.

| Drug (Example) | Therapeutic Class | Year of Discovery/First Use | Core Synthetic Challenge & Significance |

| Isoniazid | Antitubercular | 1952 | Synthesis of a 4-substituted pyridine with a hydrazide functional group. Became a cornerstone of tuberculosis treatment.[6][8] |

| Niacin (Vitamin B3) | Vitamin / Antilipemic | ~1937 | Oxidation of simple picolines (from Chichibabin synthesis) to produce pyridine-3-carboxylic acid. An early, vital medicinal use.[8][11] |

| Nifedipine | Antihypertensive | 1960s | A direct application of the Hantzsch synthesis to create a specific 1,4-dihydropyridine structure. Revolutionized hypertension treatment.[8][14][16][20] |

| Omeprazole | Proton Pump Inhibitor | 1979 | Assembly of a complex, multi-ring system featuring a substituted pyridine linked to a benzimidazole. A blockbuster drug for acid reflux.[6][10] |

| Etoricoxib | COX-2 Inhibitor | ~2002 | Required the development of modern, selective cross-coupling methods to install multiple different aryl groups onto the pyridine core.[24] |

Part 4: Modern Strategies and the Future of Pyridine Synthesis

While the classical syntheses remain powerful, modern drug discovery demands greater precision, efficiency, and structural diversity. Contemporary synthetic chemistry has risen to this challenge, developing new methods that offer superior control over substitution patterns.

Modern Synthetic Evolution:

-

Transition Metal Cross-Coupling: Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings have revolutionized pyridine functionalization.[24] These methods allow for the stepwise and highly controlled installation of carbon and heteroatom substituents onto a pre-formed (often halogenated) pyridine ring, providing modular and flexible access to complex structures that are difficult to assemble via classical condensation routes.[24]

-

[2+2+2] Cycloaddition Reactions: A powerful modern strategy for de novo ring construction involves the transition metal-catalyzed (often cobalt or rhodium) cycloaddition of two alkyne molecules and a nitrile.[25][26] This method provides rapid access to highly substituted pyridines with excellent regioselectivity under mild conditions.[26]

-

Green Chemistry Approaches: There is a significant drive to make classical syntheses more environmentally benign. This includes the development of solvent-free Hantzsch reactions, the use of microwave irradiation to accelerate reaction times and improve yields, and the design of recyclable catalysts.[14][15]

Future Outlook: The story of the substituted pyridine is far from over. Its central role in medicinal chemistry continues to expand into new frontiers. Pharmacophore-based database screening and computational modeling are increasingly used to identify novel substituted pyridine scaffolds as inhibitors for targets implicated in CNS disorders, viral diseases, and cancers.[27] As challenges like antimicrobial resistance grow, the versatile and tunable nature of the pyridine ring ensures it will remain a primary focus for the discovery of the next generation of therapeutic agents.[4][7]

Conclusion

From its inauspicious discovery in the heated bones of animals, the pyridine heterocycle has undergone a remarkable transformation. The foundational syntheses of Hantzsch and Chichibabin provided the crucial tools to unlock its potential, enabling the construction of functionalized derivatives that have profoundly impacted human health. Today, powered by the precision of modern catalytic methods, the substituted pyridine continues its reign as a truly privileged scaffold. Its history is a compelling narrative of how fundamental synthetic chemistry provides the bedrock upon which the entire edifice of modern drug discovery is built.

References

- Hantzsch pyridine synthesis. (n.d.). In Google Vertex AI Search. Retrieved January 7, 2026.

- Pyridine - Wikipedia. (n.d.). In Wikipedia. Retrieved January 7, 2026.

- Chichibabin pyridine synthesis - Wikipedia. (n.d.). In Wikipedia. Retrieved January 7, 2026.

- Hantzsch pyridine synthesis - Wikipedia. (n.d.). In Wikipedia. Retrieved January 7, 2026.

- William Ramsay - Wikipedia. (n.d.). In Wikipedia. Retrieved January 7, 2026.

- (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform.

- Chichibabin, Alexei Yevgenievich | Encyclopedia.com. (n.d.). In Encyclopedia.com. Retrieved January 7, 2026.

- Hantzsch pyridine synthesis - Wikiwand. (n.d.). In Wikiwand. Retrieved January 7, 2026.

- (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Pyridine | Aromatic, Aliphatic, Nitrogenous - Britannica. (2025). In Britannica.

- Synthesis of Pyridine - YouTube. (2021). In YouTube.

- Pyridine - American Chemical Society. (2020). In American Chemical Society.

- Aleksei Yevgen'evich Chichibabin and Pyridine Chemistry - SYNFORM - Thieme Gruppe. (n.d.). In Thieme Chemistry.

- William Ramsay | Encyclopedia.com. (2018). In Encyclopedia.com.

- (2008). A Simple, Modular Synthesis of Substituted Pyridines.

- Arthur Rudolf Hantzsch | Organic Chemistry, Synthesis, Pyridine - Britannica. (n.d.). In Britannica.

- (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing).

- Chichibabin pyridine synthesis - chemeurope.com. (n.d.). In chemeurope.com.

- (n.d.). A Brief View on Pyridine Compounds. Open Access Journals.

- De novo Synthesis of Substituted Pyridines - ResearchGate. (n.d.).

- Exploring Sir William Ramsay's Scientific Journey: From Pyridine to Noble Gases - YouTube. (2024). In YouTube.

- (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.

- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. (n.d.). In Alfa Chemistry.

- (n.d.).

- (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Sir William Ramsay | Nobel Prize-Winning British Chemist | Britannica. (2025). In Britannica.

- (n.d.).

- Pyridine - Syntheis, Reactions and Medicinal uses | PPTX - Slideshare. (n.d.). In Slideshare.

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals. (2021). In Life Chemicals.

- (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

- (2003). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (n.d.). In Sarchem Labs.

- (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Pyridine | Aromatic, Aliphatic, Nitrogenous | Britannica [britannica.com]

- 3. Pyridine - American Chemical Society [acs.org]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]